molecular formula C17H23NO4 B1665317 Atropine oxide CAS No. 4438-22-6

Atropine oxide

Cat. No.: B1665317
CAS No.: 4438-22-6
M. Wt: 305.4 g/mol
InChI Key: HGWPFSBHDACWNL-UHFFFAOYSA-N
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Description

Atropine oxide is a derivative of atropine, a tropane alkaloid that occurs naturally in plants such as Atropa belladonna, Datura stramonium, and Mandragora. Atropine is well-known for its anticholinergic properties, which make it useful in treating various medical conditions. This compound, specifically atropine N-oxide, is an oxidized form of atropine that has been studied for its unique chemical and pharmacological properties .

Preparation Methods

Atropine oxide can be synthesized through the oxidation of atropine using various peroxyacids. Common oxidants include potassium peroxymonosulfate, m-chloroperoxybenzoic acid, diperoxysebasic acid, and diperoxyazelaic acid. The optimal conditions for obtaining atropine N-oxide involve using potassium peroxymonosulfate, which achieves a 100% yield within 15 minutes . The oxidation reaction is a second-order reaction, and the rate constants for these reactions have been established .

Mechanism of Action

Atropine oxide, like atropine, operates as a competitive, reversible antagonist of muscarinic receptors. By blocking the action of acetylcholine on these receptors, it inhibits the parasympathetic nervous system, which is responsible for “rest and digest” activities . This mechanism of action makes this compound useful in treating conditions that involve excessive parasympathetic activity.

Comparison with Similar Compounds

Atropine oxide is similar to other anticholinergic compounds, such as scopolamine, anisodamine, anisodine, and tiotropium. These compounds share a common mechanism of action, as they all act as muscarinic antagonists .

Similar Compounds

  • Scopolamine
  • Anisodamine
  • Anisodine
  • Tiotropium

Properties

CAS No.

4438-22-6

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3

InChI Key

HGWPFSBHDACWNL-UHFFFAOYSA-N

SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-]

Appearance

Solid powder

Key on ui other cas no.

4438-22-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atropine Oxide;  NSC 72861;  NSC-72861;  NSC72861.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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